molecular formula C32H40ClF3N6O6S2 B2513725 Deltasonamide 2 (TFA) CAS No. 2235358-74-2

Deltasonamide 2 (TFA)

Numéro de catalogue: B2513725
Numéro CAS: 2235358-74-2
Poids moléculaire: 761.27
Clé InChI: CPZRTOXQVYGULV-QCWFOUSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deltasonamide 2 (trifluoroacetic acid) is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) with a dissociation constant (Kd) of approximately 385 picomolar . This compound is primarily used in scientific research due to its ability to modulate the activity of PDEδ, which plays a crucial role in various cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Deltasonamide 2 (trifluoroacetic acid) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of Deltasonamide 2 (trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Deltasonamide 2 (trifluoroacetic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Applications De Recherche Scientifique

Cancer Therapeutics

Deltasonamide 2 has been primarily studied for its role in cancer treatment, particularly in targeting KRAS-driven cancers. KRAS mutations are prevalent in various malignancies, including pancreatic, colorectal, and lung cancers. The inhibition of PDEδ by Deltasonamide 2 has shown promising results in preclinical studies.

  • Mechanism of Action : By inhibiting PDEδ, Deltasonamide 2 disrupts the localization and function of KRAS, which is critical for cancer cell survival and proliferation. This disruption leads to reduced signaling through pathways that promote tumor growth .

Case Study: Colorectal Cancer

A study conducted by Klein et al. demonstrated that Deltasonamide 2 significantly impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRAS mutations. The findings suggested that treatment with Deltasonamide 2 led to increased apoptosis in these cells .

Study Cell Line Effect on Proliferation Apoptosis Rate
Klein et al.Human Colorectal CancerSignificant reductionIncreased apoptosis (up to 38% at high concentrations)

Targeting Other Pathways

In addition to its effects on KRAS signaling, Deltasonamide 2 may have implications for other signaling pathways involved in tumorigenesis. Research indicates that the compound can influence cellular responses beyond just PDEδ inhibition.

  • Impact on Cell Signaling : Studies have shown that Deltasonamide 2 affects phosphorylation levels of key proteins involved in cell survival pathways, such as extracellular signal-regulated kinase (ERK) and protein kinase B (AKT) .

Data Summary

Pathway Effect of Deltasonamide 2
ERKDose-dependent reduction in phosphorylation
AKTSignificant decrease in activation

Potential Beyond Oncology

Although primarily studied within the context of cancer, the unique properties of Deltasonamide 2 suggest potential applications in other areas such as:

  • Cardiovascular Diseases : Given PDEδ's role in various signaling pathways, there may be unexplored benefits in treating heart diseases where PDE inhibitors have shown efficacy.
  • Neurodegenerative Disorders : The modulation of signaling pathways affected by PDEδ could open avenues for research into neurological conditions.

Mécanisme D'action

Deltasonamide 2 (trifluoroacetic acid) exerts its effects by competitively inhibiting phosphodiesterase delta. This inhibition disrupts the normal function of PDEδ, leading to alterations in cellular signaling pathways. The molecular targets and pathways involved include the modulation of cyclic nucleotide levels and the regulation of various downstream effectors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Deltasonamide 2 (trifluoroacetic acid) is unique due to its high affinity and specificity for PDEδ. This makes it a valuable tool in research and potential therapeutic applications. Its trifluoroacetic acid form provides distinct chemical properties that differentiate it from other similar compounds .

Activité Biologique

Deltasonamide 2 (TFA), a potent inhibitor of phosphodiesterase delta (PDEδ), has garnered attention in cancer research for its potential therapeutic applications, particularly in targeting KRAS-dependent cancers. This article delves into the biological activity of Deltasonamide 2, highlighting its mechanisms, efficacy in various studies, and potential clinical implications.

  • Chemical Name : Deltasonamide 2 (TFA)
  • CAS Number : 2235358-74-2
  • Molecular Formula : C₃₂H₄₀ClF₃N₆O₆S₂
  • Molecular Weight : 761.27 g/mol
  • Kd (PDEδ) : ~385 pM
  • EC50 (PDEδ) : 1.24 ± 0.06 μM

Deltasonamide 2 functions as a PDEδ inhibitor, disrupting the interaction between PDEδ and KRAS, a critical oncogene frequently mutated in various cancers. By inhibiting this interaction, Deltasonamide 2 potentially impedes the localization and activation of KRAS, thereby affecting downstream signaling pathways involved in cell proliferation and survival.

In Vitro Studies

  • Cell Proliferation and Apoptosis :
    • Deltasonamide 2 has been shown to significantly reduce the proliferation of KRAS-dependent cancer cell lines, including those derived from pancreatic cancer. In studies, treatment with Deltasonamide 2 led to an increase in apoptotic rates among these cells, indicating its potential as an effective anticancer agent .
  • Dose-Dependent Effects :
    • The compound exhibited dose-dependent activity, with notable effects observed at concentrations around its EC50 value. For instance, in human colorectal cancer cell lines harboring oncogenic KRAS mutations, Deltasonamide 2 inhibited cell growth effectively at concentrations that align with its pharmacological profile .
  • Mechanistic Insights :
    • Research utilizing cellular thermal shift assays (CETSA) demonstrated that Deltasonamide 2 stabilizes PDEδ in a manner that correlates with its inhibitory effects on KRAS signaling pathways. The compound's ability to induce significant degradation of PDEδ was confirmed through proteomic analyses .

In Vivo Studies

  • Xenograft Models :
    • In vivo studies using patient-derived xenograft models have shown that Deltasonamide 2 effectively inhibits tumor growth in KRAS-dependent pancreatic cancer models. Tumors treated with the compound exhibited a significant reduction in size compared to control groups .
  • Tumor Growth Inhibition :
    • The tumor growth inhibition rate was reported to be substantial, with some studies indicating a TGI rate exceeding 50% when used in combination with standard chemotherapy agents like gemcitabine .

Comparative Efficacy

The following table summarizes the biological activities and comparative efficacy of Deltasonamide 2 against other PDEδ inhibitors:

CompoundKd (PDEδ)EC50Cancer TypeActivity Summary
Deltasonamide 2~385 pM1.24 μMKRAS-dependent cancersReduces proliferation and induces apoptosis
Deltarasin~41 nMNot specifiedPancreatic cancerInduces cell death and reduces tumor growth
Compound 36l~127 nMIC50 = 6.3 μMPancreatic cancerPotent activity against primary patient-derived cells

Case Study: Colorectal Cancer

A study conducted by Klein et al. highlighted the effects of Deltasonamide 2 on human colorectal cancer cell lines with oncogenic KRAS mutations. The results indicated that treatment led to significant inhibition of cell proliferation and increased rates of apoptosis, supporting its potential as a targeted therapy for KRAS-driven cancers .

Case Study: Pancreatic Cancer

In preclinical models involving pancreatic cancer xenografts, Deltasonamide 2 demonstrated robust antitumor activity, significantly reducing tumor weight compared to untreated controls. These findings suggest that targeting PDEδ may be an effective strategy for managing aggressive forms of pancreatic cancer .

Propriétés

IUPAC Name

4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;3-2(4,5)1(6)7/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZRTOXQVYGULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40ClF3N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.